Madecassoside

Übersicht

Beschreibung

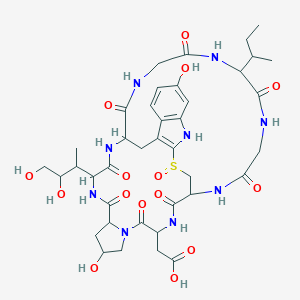

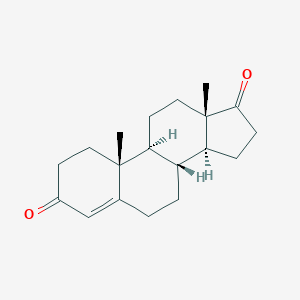

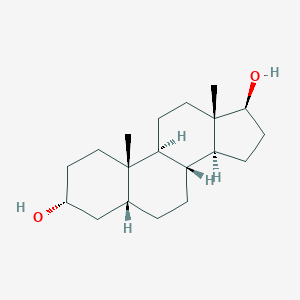

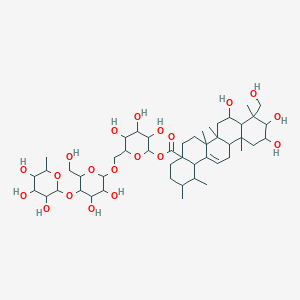

Madecassoside is a triterpene glycoside that is found in the plant species Centella asiatica, commonly known as Gotu Kola. It is a major component of the extract of the plant and is used in traditional medicine for its anti-inflammatory and antioxidant properties. Madecassoside has been studied extensively and has been found to have a number of beneficial effects on human health, including wound healing, skin repair, and protection from UV radiation.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Madecassoside is renowned for its skin healing properties . It promotes skin hydration and has anti-inflammatory effects, particularly against Propionibacterium acnes, which is implicated in acne. It enhances skin homeostasis and barrier function by upregulating key moisturizing contributors like aquaporin-3, loricrin, and involucrin .

Wound Healing and Scar Treatment

Research indicates that Madecassoside can reduce inflammation in collagen-induced arthritis and has potential in treating or preventing hypertrophic scars and keloids. This is due to its ability to promote fibroblast activity, crucial for tissue repair and regeneration .

Cardiovascular Protection

Madecassoside has shown promise in protecting against myocardial ischemia-reperfusion injury . This suggests a protective role for Madecassoside in cardiovascular diseases, where heart tissue damage due to ischemia can be mitigated .

Pharmacokinetics and Toxicity Analysis

Although less studied, Madecassoside’s pharmacokinetics and toxicity profiles are crucial for its therapeutic application. Understanding its absorption, distribution, metabolism, and excretion can lead to optimized dosing and enhanced safety profiles .

Anti-Aging and Cosmeceutical Use

In the cosmeceutical industry, Madecassoside is valued for its anti-aging properties . It contributes to skin elasticity and firmness by promoting collagen synthesis and combating oxidative stress, which leads to skin aging .

Neuroprotective Effects

Madecassoside may offer neuroprotective benefits , although this area requires further exploration. Its potential in cognitive enhancement and protection against neurodegenerative diseases is a promising field of study .

Anti-Cancer Potential

Preliminary studies suggest that Madecassoside might exhibit anti-cancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. However, this application is still in the early stages of research .

Immunomodulatory Effects

Madecassoside has been observed to have immunomodulatory effects , which could be beneficial in treating autoimmune diseases and in modulating the immune response in various conditions .

Wirkmechanismus

Madecassoside is a major bioactive triterpenoid saponin found in the plant Centella asiatica, known for its wide range of therapeutic effects .

Target of Action

Madecassoside primarily targets endothelial cells, augmenting their growth . It also interacts with intracellular molecules responsible for abnormal keloid migration, including phosphorylated Akt, PI3K, and p38 .

Mode of Action

Madecassoside interacts with its targets by inhibiting the activity of certain intracellular molecules, leading to a significant, concentration-dependent reduction of these molecules . It also prevents lipid peroxidation and inhibits pro-apoptotic factors that are otherwise upregulated in response to elevated ROS levels .

Biochemical Pathways

Madecassoside affects several biochemical pathways. It activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells against oxidative stress . It also enhances browning and lipolysis while suppressing lipogenesis, modulating lipid metabolism in adipocytes .

Pharmacokinetics

It’s known that it’s widely distributed in several organs after intravenous administration and is extensively metabolized, eventually being recovered as asiatic acid in feces .

Result of Action

Madecassoside exhibits a wide range of molecular and cellular effects. It reduces inflammation, redness, and itching associated with various skin disorders . It also promotes cell proliferation and migration, reduces inflammation and oxidative stress, and accelerates the healing process . Furthermore, it enhances skin hydration by increasing the key moisturizing contributors of aquaporin-3, loricrin, and involucrin .

Action Environment

The action of madecassoside can be influenced by environmental factors. For instance, oxidative stress conditions can enhance its therapeutic effects . .

Eigenschaften

IUPAC Name |

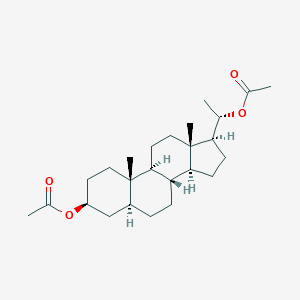

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMGUJRJUUDLHW-CIZDPPTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34540-22-2 | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is madecassoside and where is it found?

A1: Madecassoside is a pentacyclic triterpene saponin primarily isolated from the leaves of Centella asiatica (L.) Urban, a medicinal plant widely used in Ayurvedic and traditional Chinese medicine. [, , , , ]

Q2: What are the known biological activities of madecassoside?

A2: Madecassoside possesses a broad range of pharmacological activities, including:

- Wound healing: It promotes wound healing by stimulating collagen synthesis, angiogenesis, and fibroblast proliferation. [, , , , ]

- Anti-inflammatory: It suppresses the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inhibits inflammatory pathways like NF-κB and COX-2. [, , , , ]

- Antioxidant: It scavenges free radicals, protects against oxidative stress, and increases the activity of antioxidant enzymes like SOD. [, , , ]

- Neuroprotective: It protects neurons from damage caused by Aβ1-42, a key protein implicated in Alzheimer's disease. [, , ]

- Anti-diabetic: It improves insulin sensitivity and protects pancreatic β-cells from oxidative stress. [, ]

Q3: How does madecassoside exert its anti-inflammatory effects?

A3: Madecassoside has been shown to:

- Inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated microglia and macrophages. [, , , ]

- Suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. [, , ]

- Inhibit the expression and activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. [, ]

Q4: What is the role of madecassoside in wound healing?

A4: Madecassoside promotes wound healing through multiple mechanisms:

- Stimulating collagen synthesis: It increases the production of collagen types I and III, essential components of the extracellular matrix that provide structural support to the skin. [, , , ]

- Promoting angiogenesis: It stimulates the formation of new blood vessels, which is crucial for supplying nutrients and oxygen to the healing wound. [, ]

- Enhancing fibroblast proliferation: It promotes the growth and migration of fibroblasts, cells responsible for producing collagen and other components of the extracellular matrix. [, ]

Q5: How does madecassoside interact with amyloid β1-42?

A5: Madecassoside has been shown to:

- Inhibit the aggregation of Aβ1-42, a hallmark of Alzheimer's disease, as demonstrated by various techniques, including thioflavin-T fluorometry, laser scanning microscopy, and transmission electron microscopy. [, ]

- Molecular docking studies have revealed potential binding sites for madecassoside on Aβ1-42, supporting its inhibitory effect on Aβ1-42 fibrillogenesis. []

Q6: What is the pharmacokinetic profile of madecassoside?

A6: Studies in rats have shown that:

- Madecassoside is rapidly absorbed after oral administration, reaching peak plasma concentrations within 5–15 minutes. [, ]

- It exhibits poor oral bioavailability (less than 1%), potentially due to low membrane permeability and/or extensive first-pass metabolism. [, , ]

- It is widely distributed to various tissues, including the brain, stomach, and skin, with a relatively long residence time in these tissues. [, ]

- It is primarily excreted as unchanged madecassoside after intravenous administration, while oral administration leads to extensive metabolism, resulting in the excretion of its aglycone, madecassic acid, in feces. [, , ]

Q7: How does the pharmacokinetic profile of madecassoside in a standardized extract of Centella asiatica (ECa 233) compare to that of pure madecassoside?

A7: Studies comparing the pharmacokinetics of ECa 233 with a mixture of pure madecassoside and asiaticoside in rats revealed that:

- The plasma levels of madecassoside (and, to a lesser extent, asiaticoside) were higher after administration of ECa 233 compared to the equivalent dose of the pure compound. [, , ]

- The elimination half-life of madecassoside was prolonged when administered as part of ECa 233. []

- There appears to be bidirectional interconversion between asiaticoside and madecassoside within the body, which may contribute to the increased exposure of both compounds when administered as ECa 233. [, ]

- These findings suggest that other constituents present in the standardized extract may positively influence the absorption and/or metabolism of madecassoside and asiaticoside, leading to improved pharmacokinetic profiles compared to the pure compounds. []

Q8: Have there been any clinical trials investigating the efficacy of madecassoside?

A8: While clinical trials specifically investigating madecassoside are limited, several studies have explored the therapeutic potential of Centella asiatica extracts, which contain madecassoside as a major bioactive component. [, ] These studies suggest potential benefits in wound healing, cognitive function, and venous insufficiency, but further research is needed to confirm these effects and to elucidate the specific contribution of madecassoside.

Q9: What are the potential applications of madecassoside in drug delivery?

A9: Due to its poor oral bioavailability, researchers are exploring various drug delivery strategies to enhance the therapeutic potential of madecassoside, such as:

- Nanocarriers: Encapsulating madecassoside in nanoparticles, such as nanoemulsions, can improve its solubility, stability, and permeability across biological membranes, potentially enhancing its delivery to target tissues. []

- pH-responsive nanogels: The development of pH-responsive nanogels based on chitosan has shown promise in achieving sustained release of madecassoside, potentially overcoming limitations associated with its short half-life and improving its therapeutic efficacy. []

- Film-forming polymeric solutions: Formulations incorporating film-forming polymers like hypromellose E5 and Eudragit® NE 30D have been developed to deliver madecassoside and asiaticoside topically, offering sustained release and enhanced skin penetration. []

Q10: What is the structural characterization of Madecassoside?

A10: Madecassoside is a ursane-type pentacyclic triterpenoid saponin. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.